5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethoxybenzyl group and a 4-methylphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, the reaction between 3,4-dimethoxybenzyl hydrazide and 4-methylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents. Studies have indicated that oxadiazole derivatives can interact with biological targets such as enzymes and receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its properties may be exploited in the creation of polymers, coatings, and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit the activity of an enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact pathways involved would vary based on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the 4-methylphenyl group.
3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacks the 3,4-dimethoxybenzyl group.
5-Phenyl-1,2,4-oxadiazole: Lacks both the 3,4-dimethoxybenzyl and 4-methylphenyl groups.
Uniqueness
5-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both the 3,4-dimethoxybenzyl and 4-methylphenyl groups. These substituents confer distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and as a pharmacophore in drug design.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-7-14(8-5-12)18-19-17(23-20-18)11-13-6-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRLEODNVYEHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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